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Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

Cat. No.: B034307 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of organic molecules is paramount. This guide provides a comparative analysis of

the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3,6-Diphenyl-
9H-carbazole and a structurally related alternative, 3,6-dibromo-9H-carbazole. The availability

of reference spectra is crucial for the unambiguous identification and characterization of these

compounds in complex research and development settings.

While 3,6-Diphenyl-9H-carbazole is a commercially available compound with applications in

materials science, publicly accessible, comprehensive reference ¹H NMR, ¹³C NMR, and mass

spectra are not readily available in the scientific literature or common spectral databases.

Commercial suppliers confirm its structure and purity, often greater than 98%, using ¹H NMR,

but the spectral data itself is not typically published.[1] In contrast, detailed spectral data for

3,6-dibromo-9H-carbazole, a common precursor in the synthesis of 3,6-disubstituted

carbazoles, is accessible and serves as a valuable comparative tool.

Comparative Spectral Data
The following tables summarize the available and expected spectral data for 3,6-Diphenyl-9H-
carbazole and the experimentally determined data for 3,6-dibromo-9H-carbazole.

Table 1: ¹H NMR Spectral Data
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Compoun
d

Solvent
Chemical
Shift (δ)
ppm

Multiplicit
y

Integratio
n

Assignm
ent

Referenc
e

3,6-

Diphenyl-

9H-

carbazole

CDCl₃

(Expected)
~8.2-8.4 d 2H H-4, H-5 N/A

~7.6-7.8 m 10H Phenyl-H N/A

~7.4-7.6 dd 2H H-2, H-7 N/A

~7.2-7.4 d 2H H-1, H-8 N/A

~8.1

(broad s)
s 1H N-H N/A

3,6-

dibromo-

9H-

carbazole

DMSO-d₆ 11.63 s 1H N-H

PubChem

CID:

274874

8.39 d, J=1.9 Hz 2H H-4, H-5

PubChem

CID:

274874

7.60 d, J=8.6 Hz 2H H-1, H-8

PubChem

CID:

274874

7.42
dd, J=8.6,

1.9 Hz
2H H-2, H-7

PubChem

CID:

274874

Table 2: ¹³C NMR Spectral Data
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Compound Solvent
Chemical Shift (δ)
ppm

Reference

3,6-Diphenyl-9H-

carbazole
CDCl₃ (Expected)

Multiple signals in the

aromatic region (110-

150 ppm)

N/A

3,6-dibromo-9H-

carbazole
DMSO-d₆

139.1, 128.8, 123.9,

123.0, 113.6, 111.4

PubChem CID:

274874

Table 3: Mass Spectrometry Data

Compound
Ionization
Mode

[M]+ or [M+H]+
(m/z)

Key
Fragments
(m/z)

Reference

3,6-Diphenyl-9H-

carbazole

ESI or EI

(Expected)
319.14

Fragmentation

pattern would

show loss of

phenyl groups.

N/A

3,6-dibromo-9H-

carbazole
GC-MS (EI)

325 (M+), 327

(M+2), 323 (M-2)
244, 165, 138 [2]

Experimental Protocols
Standardized protocols are essential for obtaining high-quality and reproducible NMR and

mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
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The sample is placed in a 5 mm NMR tube. A small amount of a reference standard, such

as tetramethylsilane (TMS), can be added for chemical shift calibration.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include

the spectral width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. Due

to the low natural abundance of ¹³C, a larger number of scans is required.

Mass Spectrometry (MS)
Sample Introduction:

The sample can be introduced into the mass spectrometer via direct infusion, or coupled

with a separation technique like gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization:

Common ionization techniques for compounds of this type include Electron Ionization (EI)

or Electrospray Ionization (ESI).[3][4] EI typically leads to more fragmentation, providing

structural information, while ESI is a softer ionization method that often preserves the

molecular ion.

Mass Analysis and Detection:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Compound Characterization
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The following diagram illustrates a typical workflow for the characterization of a synthesized

organic compound like 3,6-Diphenyl-9H-carbazole.

Workflow for Synthesis and Characterization

Synthesis of 3,6-Diphenyl-9H-carbazole
(e.g., Suzuki Coupling)

Purification
(e.g., Column Chromatography, Recrystallization)

NMR Spectroscopy
(1H, 13C)

Mass Spectrometry
(EI, ESI)

Structure Validation and Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and structural confirmation of 3,6-Diphenyl-9H-
carbazole.

Signaling Pathway for Spectroscopic Data
Interpretation
The following diagram outlines the decision-making process when interpreting NMR and MS

data for structural elucidation.
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Interpretation of Spectroscopic Data

Obtain NMR and MS Spectra

Analyze Mass Spectrum
- Molecular Ion Peak?

- Fragmentation Pattern?

Analyze NMR Spectra
- Number of Signals

- Chemical Shifts
- Integration

- Splitting Patterns

Propose Putative Structure

Compare with Reference Data or Predicted Spectra

Structure Confirmed

Match

Revise Proposed Structure

No Match

Click to download full resolution via product page

Caption: A decision pathway for the structural elucidation of an organic compound using NMR

and MS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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